5-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of ethoxyphenyl, morpholine-sulfonylphenyl, and oxazole-carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the morpholine-sulfonylphenyl group: This can be done through nucleophilic substitution reactions, where the sulfonyl group is introduced via sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group can yield phenol derivatives, while reduction of the oxazole ring can produce different heterocyclic compounds.
Scientific Research Applications
5-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-METHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE
- 5-(4-ETHOXYPHENYL)-N-[4-(PIPERIDINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE
Uniqueness
5-(4-ETHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the morpholine-sulfonylphenyl group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C22H23N3O6S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H23N3O6S/c1-2-30-18-7-3-16(4-8-18)21-15-20(24-31-21)22(26)23-17-5-9-19(10-6-17)32(27,28)25-11-13-29-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,26) |
InChI Key |
YXUFMUUDAKHJHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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